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Abstract
The biphenyl aniline scaffold is a cornerstone in modern medicinal chemistry and materials

science, recognized as a "privileged structure" due to its prevalence in a wide array of

pharmacologically active compounds and functional materials.[1][2] This technical guide

provides a comprehensive exploration of the discovery and historical evolution of biphenyl

aniline compounds. We trace the narrative from the foundational discoveries of the constituent

moieties to the classical synthetic routes, such as the Ullmann condensation, and culminate in

the transformative palladium-catalyzed cross-coupling reactions that define contemporary

synthesis.[3][4][5] Key concepts, including the critical role of atropisomerism in conferring

chirality to these systems, are elucidated.[6] The guide contextualizes the scientific progression

through a detailed case study on the 'sartan' class of antihypertensive drugs, illustrating the

scaffold's profound impact on pharmaceutical development.[7][8] Detailed, field-proven

experimental protocols for modern synthetic methodologies are provided, alongside visual

diagrams to clarify complex mechanisms and workflows, offering researchers and drug

development professionals a thorough and practical resource.
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The biphenyl aniline core, characterized by an aniline moiety linked to a biphenyl system,

represents a remarkably versatile structural motif. Its inherent properties—conformational

rigidity, tunable electronic characteristics, and the capacity for precise three-dimensional

orientation of substituents—make it an ideal foundation for designing molecules that interact

with biological targets with high affinity and specificity.[9] The journey of this scaffold from a

laboratory curiosity to a central element in blockbuster drugs is a story of incremental

discoveries and revolutionary breakthroughs in synthetic organic chemistry.[3] This guide

dissects this history, not as a mere chronological account, but as an analysis of the evolving

chemical logic that unlocked the full potential of these compounds.

Foundational Discoveries: The Parent Moieties
The history of biphenyl aniline compounds begins with the independent discovery and

characterization of their constituent parts: aniline and biphenyl.

Aniline: First isolated in 1826 by Otto Unverdorben through the distillation of indigo, he

named it Crystallin.[10][11] It was later synthesized from coal tar and given various names

until 1840, when Carl Julius Fritzsche named it "aniline" after the indigo plant Anil.[10][11] Its

true significance as a foundational building block in the burgeoning dye industry and later in

pharmaceuticals was cemented throughout the 19th century.

Biphenyl: This aromatic hydrocarbon, consisting of two connected phenyl rings, is a fairly

non-reactive molecule that requires functionalization to be used as a synthetic intermediate.

[3][12] Early syntheses were often byproducts of high-temperature industrial processes.[13]

The deliberate synthesis of substituted biphenyls was a significant challenge, driving the

development of new carbon-carbon bond-forming reactions.

Early Synthetic Endeavors: The Classical Era
The initial challenge in constructing biphenyl anilines was the formation of the key carbon-

carbon (aryl-aryl) and carbon-nitrogen (aryl-amine) bonds. The classical methods developed

were robust for their time but often required harsh conditions.

The Ullmann Reaction and Condensation
Named after Fritz Ullmann, this reaction, first reported in 1901, was a seminal discovery in

transition metal-mediated synthesis.[5] It utilizes copper to facilitate the coupling of aryl halides.
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The Ullmann reaction can be divided into two key types relevant to our topic:

Ullmann Coupling (C-C Bond Formation): This reaction traditionally involves heating an aryl

halide with a stoichiometric amount of copper powder or a copper-bronze alloy to form a

symmetric biaryl.[5] For instance, 2,2'-dinitrobiphenyl can be formed from ortho-

chloronitorebenzene.[5] The significant drawbacks were the high temperatures required

(often >200 °C) and the need for stoichiometric copper, which made purification difficult.[5]

[14]

Ullmann Condensation (C-N Bond Formation): A variation, also known as the Goldberg

reaction, involves the copper-catalyzed reaction of an aniline with an aryl halide to form a

diarylamine.[14] While groundbreaking, this method also suffered from the need for high

temperatures and polar, high-boiling solvents like DMF or nitrobenzene.[14]

The causality behind these harsh conditions lies in the mechanism, which involves the

formation of an organocopper intermediate from a relatively unreactive aryl halide. High thermal

energy was necessary to overcome the activation barriers for oxidative addition to the copper

surface or complex.
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Reactants & Conditions

Aryl Halide (Ar-X)

Biphenyl Aniline Derivative
(Ar-NH-R)

Ullmann Condensation
(Harsh Conditions)

Aniline (R-NH2)
Ullmann Condensation

(Harsh Conditions)

Copper(0) or Cu(I) Catalyst

Ullmann Condensation
(Harsh Conditions)

Base (e.g., K2CO3)

Ullmann Condensation
(Harsh Conditions)

High-Temp Solvent
(e.g., DMF, >180°C)

Ullmann Condensation
(Harsh Conditions)

Click to download full resolution via product page

Caption: Classical Ullmann condensation workflow.

The Palladium Revolution: Modern Synthetic
Strategies
The limitations of the Ullmann-type reactions spurred the search for more efficient and milder

catalytic systems. The late 20th century witnessed a paradigm shift with the development of

palladium-catalyzed cross-coupling reactions, which now form the bedrock of biphenyl aniline

synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b249667?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b249667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suzuki-Miyaura Coupling for the Biphenyl Core
The Suzuki-Miyaura coupling is the preeminent method for constructing the C(sp²)-C(sp²) bond

of the biphenyl core. It involves the reaction of an aryl boronic acid (or its ester) with an aryl

halide, catalyzed by a palladium(0) complex.[3][7] Its widespread adoption is due to several key

advantages:

Mild Reaction Conditions: Reactions are often run at or slightly above room temperature.

High Functional Group Tolerance: The reaction is compatible with a vast array of functional

groups.

Commercially Available Reagents: A wide variety of arylboronic acids and palladium catalysts

are readily available.

Low Toxicity: Boronic acid byproducts are generally non-toxic and easily removed.

Buchwald-Hartwig Amination for the C-N Bond
The development of the Buchwald-Hartwig amination in the mid-1990s was a watershed

moment for C-N bond formation.[4] This palladium-catalyzed reaction couples an amine with an

aryl halide or triflate.[4][15] It largely replaced the harsh Ullmann condensation for synthesizing

aryl amines due to its superior scope, milder conditions, and higher yields.[4][16] The key to its

success was the development of bulky, electron-rich phosphine ligands that facilitate the critical

reductive elimination step in the catalytic cycle.[4][17]
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Step 1: Biphenyl Synthesis (Suzuki Coupling)

Step 2: Aniline Formation (Buchwald-Hartwig Amination)

Aryl Halide (Ar1-X)

Substituted Biphenyl (Ar1-Ar2)

Aryl Boronic Acid (Ar2-B(OH)2) Pd Catalyst
(e.g., Pd(PPh3)4) Base (e.g., Na2CO3)

Biphenyl Aniline Product

Coupling Partner

Amine (R-NH2) Pd Precatalyst + Ligand
(e.g., Pd2(dba)3 + XPhos) Base (e.g., NaOtBu)

Click to download full resolution via product page

Caption: Modern two-step synthesis of biphenyl anilines.

Comparison of Synthetic Methodologies
The superiority of the palladium-catalyzed methods is evident when comparing their typical

reaction parameters.
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Parameter Ullmann Condensation
Buchwald-Hartwig
Amination

Catalyst
Copper (Stoichiometric or high

loading)
Palladium (Low mol %)

Temperature 150 - 250 °C Room Temp. - 120 °C

Base Inorganic (e.g., K₂CO₃)
Strong, non-nucleophilic (e.g.,

NaOtBu)

Substrate Scope
Limited, requires activated

halides

Very broad, includes aryl

chlorides

Yields Often moderate to low, erratic Generally high to quantitative

Reference [14] [4]

A Key Stereochemical Consideration:
Atropisomerism
A unique feature of many substituted biphenyl aniline compounds is the phenomenon of

atropisomerism.[18] This is a type of axial chirality that arises from hindered rotation around the

single bond connecting the two aryl rings.[19][20] If the four ortho-substituents (relative to the

aryl-aryl bond) are sufficiently bulky, free rotation is restricted, and the molecule can be isolated

as stable, non-superimposable mirror images (enantiomers).[18][19]

This concept, first experimentally observed in a substituted biphenyl by Christie and Kenner in

1922, is not merely a theoretical curiosity.[6] The specific, stable three-dimensional

arrangement of atropisomers is critical in drug design, where one enantiomer may have

significantly higher therapeutic activity or a different pharmacological profile than the other.

Caption: Atropisomerism due to hindered rotation.

Case Study in Medicinal Chemistry: The 'Sartan'
Class of Antihypertensives
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The therapeutic importance of the biphenyl aniline scaffold is exemplified by the angiotensin II

receptor blockers (ARBs), commonly known as 'sartans'. These drugs are widely prescribed for

hypertension.

Losartan: The first of its class, Losartan's synthesis involves the formation of a biphenyl

moiety.[7] Modern, environmentally friendly approaches to its key biaryl intermediate rely on

Suzuki-Miyaura coupling between 2-bromobenzonitrile and 4-methylphenylboronic acid.[7]

The subsequent steps build the imidazole and tetrazole rings onto this biphenyl framework.

[21][22]

Telmisartan: This drug features a more complex bis-benzimidazole structure attached to the

biphenyl core.[8] Its synthesis is a masterclass in modern organic chemistry, often employing

a convergent approach where two complex heterocyclic fragments are joined.[23][24] Key

steps frequently involve Suzuki coupling to form the central biphenyl linkage and subsequent

N-alkylation to attach the heterocyclic system.[24]

The development of these drugs showcases the power of modern synthetic methods to

efficiently construct complex molecular architectures around the biphenyl core, enabling the

creation of life-saving medicines.

Drug
Core Structure
Feature

Key Synthetic Step Application

Losartan Biphenyl tetrazole
Suzuki-Miyaura

Coupling
Antihypertensive

Telmisartan
Biphenyl bis-

benzimidazole

Suzuki-Miyaura

Coupling, N-Alkylation
Antihypertensive

Valsartan
(Does not contain a

biphenyl aniline core)
N/A Antihypertensive

Irbesartan
(Does not contain a

biphenyl aniline core)
N/A Antihypertensive

Experimental Protocols
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The following protocols describe a general, two-step synthesis of a functionalized biphenyl

aniline derivative, reflecting modern, reliable methodologies.

Protocol 7.1: Synthesis of a Biphenyl Intermediate via
Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid.

Materials:

Aryl Bromide (1.0 mmol, 1.0 equiv)

Arylboronic Acid (1.2 mmol, 1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

Toluene (5 mL)

Ethanol (2 mL)

Water (2 mL)

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

To a 25 mL round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol),

sodium carbonate (2.0 mmol), and a magnetic stir bar.

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

Add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the mixture.

Attach a condenser and heat the reaction mixture to 85 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 4-12 hours.

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL)

and water (20 mL).

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the

aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the pure

biphenyl product.

Protocol 7.2: Synthesis of a Biphenyl Aniline via
Buchwald-Hartwig Amination
This protocol describes the amination of the biphenyl halide product from Protocol 7.1.

Materials:

Biphenyl Halide (from 7.1) (1.0 mmol, 1.0 equiv)

Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

Anhydrous Toluene (5 mL)

Schlenk flask, magnetic stirrer, inert gas line.

Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol),

XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

Add the biphenyl halide (1.0 mmol) to the flask.

Evacuate and backfill the flask with inert gas.

Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

Seal the flask and heat the reaction mixture to 100 °C with stirring.

Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 2-24 hours.

After cooling to room temperature, quench the reaction by carefully adding saturated

aqueous ammonium chloride (NH₄Cl) solution (10 mL).

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the crude product by flash column chromatography to afford the final biphenyl aniline

derivative.[25]

Conclusion and Future Outlook
The trajectory of biphenyl aniline synthesis from the harsh, stoichiometric copper-mediated

reactions of the early 20th century to the elegant, efficient palladium-catalyzed transformations

of today is a testament to the progress of organic chemistry. These compounds, once

synthetically challenging to access, are now readily assembled, enabling their widespread use

in drug discovery, materials science, and catalysis.[26][27] Future research will likely focus on

developing even more sustainable catalytic systems, perhaps utilizing earth-abundant metals,

and exploring novel applications of the unique stereochemical and electronic properties of

these privileged scaffolds. The rich history of the biphenyl aniline structure serves as a powerful

foundation for continued innovation.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.chemicalbook.com/synthesis/2-aminobiphenyl.htm
https://en.wikipedia.org/wiki/2-Aminobiphenyl
https://www.ijsdr.org/papers/IJSDR2112030.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b249667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemicalBook. (n.d.). 2-Aminobiphenyl synthesis.
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol.
Kost, A. N., Sagitullin, R., & Fadda, A. (1981). NEW SYNTHESIS OF 2-AMINOBIPHENYLS.
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and
Conditions for Optical Activity.
Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism.
Unacademy. (n.d.). A Brief Introduction to Atropisomerism.
MDPI. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan
Synthesis Using Green Palladium Nanoparticles.
Wikipedia. (n.d.). 2-Aminobiphenyl.
ACS Publications. (n.d.). Atropisomerism of biphenyl compounds. An Important role of o-
substituted methoxy groups and fluorine atoms. The Journal of Organic Chemistry.
Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2005). Synthesis and Studies of 2- Amino
Biphenyl Derived Amides. Oriental Journal of Chemistry, 21(3).
ACS Publications. (n.d.). Concise Synthesis of Telmisartan via Decarboxylative Cross-
Coupling.
Wikipedia. (n.d.). Atropisomer.
ResearchGate. (2025). An Efficient and Green Synthetic Route to Losartan.
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
Google Patents. (n.d.). US7915425B2 - Process for the preparation of losartan.
ScienceDirect. (2025). Highly practical and cost-efficient synthesis of telmisartan: An
antihypertensive drug.
New Drug Approvals. (2015). TELMISARTAN PART 2/3.
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Potential Impurities of
Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.
Google Patents. (n.d.). A kind of method for synthesizing high-purity losartan side chain
TTBB.
Arkivoc. (2009). An improved synthesis of Telmisartan: an antihypertensive drug.
RJPBCS. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination for the
Synthesis of N-Aryl-3-[4-(Benzyloxy)phenyl]aniline Derivatives.
Jain, Z. J., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically
important aromatic structural moieties. Arabian Journal of Chemistry.
ResearchGate. (n.d.). Biphenyl formamide and biphenyl aniline synthesis via one-pot Suzuki
Coupling reaction.
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the
Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Wikipedia. (n.d.). Buchwald–Hartwig amination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b249667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Some biologically active biphenyl derivatives.
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl
derivatives: applications and biological aspects.
Wikipedia. (n.d.). Biphenyl.
PubMed. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on
Heart Failure.
ResearchGate. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF
BIPHENYL DERIVATIVES.
ResearchGate. (2013). Biphenyls and their derivatives as synthetically and
pharmacologically important aromatic structural moieties.
ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation:
Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic
Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic
Semiconductors.
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other
than reduction of nitroarenes.
Wikipedia. (n.d.). Ullmann condensation.
Wikipedia. (n.d.). Ullmann reaction.
RSC Publishing. (2025). The mechanochemical production of biphenyls from nitrogen-
containing organic compounds: amides, anilines, and sulfonamides.
Organic Chemistry Portal. (n.d.). Ullmann Reaction.
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
Google Patents. (n.d.). GB2065655A - Preparing biphenyl compounds by coupling.
Royal Society of Chemistry. (2023). Investigation of biphenyl enamines for applications as p-
type semiconductors.
MDPI. (n.d.). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent
via 3D-QSAR Models.
Wikipedia. (n.d.). Aniline.
Textile Research Centre. (2017). Aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b249667?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b249667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives:
applications and biological aspects - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA03531J [pubs.rsc.org]

3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic
structural moieties - Arabian Journal of Chemistry [arabjchem.org]

4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

5. Ullmann reaction - Wikipedia [en.wikipedia.org]

6. Atropisomer - Wikipedia [en.wikipedia.org]

7. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis
Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. researchgate.net [researchgate.net]

10. Aniline - Wikipedia [en.wikipedia.org]

11. Aniline [trc-leiden.nl]

12. researchgate.net [researchgate.net]

13. Biphenyl - Wikipedia [en.wikipedia.org]

14. Ullmann condensation - Wikipedia [en.wikipedia.org]

15. pdf.benchchem.com [pdf.benchchem.com]

16. chemistry.stackexchange.com [chemistry.stackexchange.com]

17. pubs.acs.org [pubs.acs.org]

18. A Brief Introduction to Atropisomerism [unacademy.com]

19. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical
Activity | Pharmaguideline [pharmaguideline.com]

20. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

21. researchgate.net [researchgate.net]

22. US7915425B2 - Process for the preparation of losartan - Google Patents
[patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/figure/Biphenyl-formamide-and-biphenyl-aniline-synthesis-via-one-pot-Suzuki-Coupling-reaction_fig16_273829126
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j
https://arabjchem.org/biphenyls-and-their-derivatives-as-synthetically-and-pharmacologically-important-aromatic-structural-moieties/
https://arabjchem.org/biphenyls-and-their-derivatives-as-synthetically-and-pharmacologically-important-aromatic-structural-moieties/
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://en.wikipedia.org/wiki/Ullmann_reaction
https://en.wikipedia.org/wiki/Atropisomer
https://pmc.ncbi.nlm.nih.gov/articles/PMC12155655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12155655/
https://pubs.acs.org/doi/10.1021/jo801937h
https://www.researchgate.net/figure/Some-biologically-active-biphenyl-derivatives_fig4_371650511
https://en.wikipedia.org/wiki/Aniline
https://trc-leiden.nl/trc-needles/materials/dyes/aniline
https://www.researchgate.net/publication/273829126_Biphenyls_and_their_derivatives_as_synthetically_and_pharmacologically_important_aromatic_structural_moieties/fulltext/554973af0cf2ebfd8e3b0513/Biphenyls-and-their-derivatives-as-synthetically-and-pharmacologically-important-aromatic-structural-moieties.pdf
https://en.wikipedia.org/wiki/Biphenyl
https://en.wikipedia.org/wiki/Ullmann_condensation
https://pdf.benchchem.com/112/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_for_the_Synthesis_of_N_Aryl_3_4_Benzyloxy_phenyl_aniline_Derivatives.pdf
https://chemistry.stackexchange.com/questions/139239/laboratory-and-commercial-preparations-of-aniline-other-than-reduction-of-nitroa
https://pubs.acs.org/doi/10.1021/acs.joc.1c01583
https://unacademy.com/content/nta-ugc/study-material/chemistry/atropisomerism/
https://www.pharmaguideline.com/2022/02/stereo-isomerism-in-biphenyl-compounds.html
https://www.pharmaguideline.com/2022/02/stereo-isomerism-in-biphenyl-compounds.html
https://www.slideshare.net/slideshow/biphenyl-derivatives-atropisomerism/237116160
https://www.researchgate.net/publication/281059114_An_Efficient_and_Green_Synthetic_Route_to_Losartan
https://patents.google.com/patent/US7915425B2/en
https://patents.google.com/patent/US7915425B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b249667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. researchgate.net [researchgate.net]

24. rjpbcs.com [rjpbcs.com]

25. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]

26. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]

27. ijsdr.org [ijsdr.org]

To cite this document: BenchChem. [Discovery and history of biphenyl aniline compounds].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b249667#discovery-and-history-of-biphenyl-aniline-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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